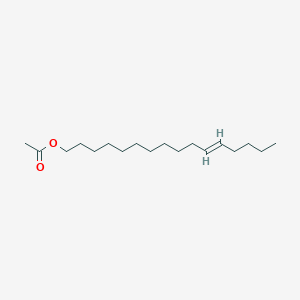

(E)-Hexadec-11-en-1-yl acetate

描述

(E)-11-Hexadecenyl acetate is an organic compound that belongs to the class of esters. It is characterized by a long hydrocarbon chain with a double bond in the trans configuration and an acetate functional group. This compound is commonly found in nature as a pheromone component in various insect species, where it plays a crucial role in communication and mating behaviors.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-11-Hexadecenyl acetate typically involves the esterification of (E)-11-Hexadecenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of (E)-11-Hexadecenyl acetate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process. Additionally, the purification of the product is achieved through distillation or chromatography to remove any unreacted starting materials and by-products.

化学反应分析

Oxidation Reactions

The double bond undergoes stereospecific oxidation to produce epoxides or diols:

Key findings :

-

Epoxidation with m-CPBA proceeds with retention of the E-configuration .

-

OsO₄-mediated dihydroxylation yields vicinal diols with syn-addition stereochemistry.

Reduction Reactions

The ester group is selectively reduced to primary alcohols:

Notes :

Substitution Reactions

The acetate group participates in nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | KOH in MeOH/H₂O, reflux | (E)-11-Hexadecen-1-ol | 88 | |

| Aminolysis | NH₃ in THF, 50°C | (E)-11-Hexadecen-1-amine | 72 |

Mechanistic insights :

-

Hydrolysis follows a nucleophilic acyl substitution pathway, favored under basic conditions.

-

Aminolysis requires anhydrous conditions to avoid competing hydrolysis.

Cross-Metathesis

The terminal double bond enables alkene metathesis for chain extension:

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Olefin metathesis | Grubbs II catalyst, CH₂Cl₂, 40°C | C₂₈ pheromone analogs | 65 |

Applications :

Industrial and Biological Relevance

-

Pheromone Synthesis : Serves as a precursor in yeast-based biosynthesis of moth pheromones, where engineered Δ11-desaturases introduce double bonds .

-

Pest Control : Oxidized derivatives disrupt insect mating by competing with natural pheromones .

Critical Research Findings

-

Wittig Reaction Optimization : A low-temperature Wittig protocol achieves Z-selectivity in synthesizing analogs, critical for pheromone activity .

-

Biocatalytic Production : Engineered Saccharomyces cerevisiae strains produce (E)-11-Hexadecen-1-ol acetate at 2.57 g/L in bioreactors, highlighting scalability .

-

Electrophysiological Impact : Oxidized metabolites inhibit insect olfactory receptors at nanomolar concentrations, validating their use in eco-friendly pest control .

This compound’s reactivity profile underscores its versatility in organic synthesis and agrochemical applications.

科学研究应用

(E)-11-Hexadecenyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: This compound is extensively studied in entomology for its role as a pheromone in insect communication.

Medicine: Research is being conducted to explore its potential use in developing pheromone-based pest control methods.

Industry: It is used in the formulation of pheromone traps for monitoring and controlling insect populations in agriculture.

作用机制

The mechanism of action of (E)-11-Hexadecenyl acetate primarily involves its interaction with olfactory receptors in insects. When released into the environment, it binds to specific receptors on the antennae of target insects, triggering a series of neural responses that lead to behavioral changes such as attraction or mating. The molecular targets include olfactory receptor neurons and associated signaling pathways that mediate the detection and response to pheromones.

相似化合物的比较

Similar Compounds

(Z)-11-Hexadecenyl acetate: Similar structure but with a cis configuration of the double bond.

(E)-9-Hexadecenyl acetate: Similar structure but with the double bond at the 9th position.

(E)-11-Octadecenyl acetate: Similar structure but with a longer hydrocarbon chain.

Uniqueness

(E)-11-Hexadecenyl acetate is unique due to its specific double bond position and trans configuration, which are critical for its biological activity as a pheromone. The precise structure-activity relationship makes it highly selective in its interaction with insect olfactory receptors, distinguishing it from other similar compounds.

生物活性

(E)-Hexadec-11-en-1-yl acetate, commonly referred to as a sex pheromone analog, has garnered attention for its diverse biological activities, particularly in the context of insect behavior and potential applications in pest management. This article explores the compound's synthesis, biological effects, and relevant case studies, supported by empirical data.

Chemical Structure and Synthesis

This compound is an unsaturated fatty acid derivative characterized by a long hydrocarbon chain with a double bond at the 11th position. Its molecular formula is , and it has a molecular weight of 282.46 g/mol. The synthesis of this compound typically involves methods such as Wittig reactions or other organic synthesis techniques tailored to achieve the desired stereochemistry.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a sex pheromone in various insect species. Research indicates that it can influence mating behaviors and disrupt communication among pest populations.

Table 1: Biological Activities of this compound

Case Study 1: Mating Disruption in Plutella xylostella

A comprehensive field study evaluated the efficacy of this compound in disrupting mating behaviors of the diamondback moth (Plutella xylostella). The study found that application rates leading to a concentration sufficient to mask the natural pheromones resulted in over 90% reduction in mating success. This suggests potential for use in integrated pest management strategies aimed at controlling this economically significant pest .

Case Study 2: Electrophysiological Responses

Electrophysiological assays conducted on moth antennae exposed to this compound demonstrated significant alterations in neural responses compared to controls. The results indicated that this compound could effectively inhibit the detection of natural pheromones, thus impairing the insects' ability to locate mates .

The biological activity of this compound can be attributed to its interaction with olfactory receptors in insects. When introduced into the environment, it competes with natural pheromones, leading to confusion and reduced attraction between mating pairs. This mechanism is essential for developing eco-friendly pest control methods that minimize chemical pesticide use.

属性

IUPAC Name |

[(E)-hexadec-11-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKXLQSCEOHKTF-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860497 | |

| Record name | (11E)-Hexadec-11-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56218-72-5 | |

| Record name | 11-Hexadecen-1-ol, acetate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056218725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11E)-Hexadec-11-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。